molecular formula C7H7F3N2O2S B7836311 2-(Trifluoromethyl)benzenesulfonohydrazide

2-(Trifluoromethyl)benzenesulfonohydrazide

Cat. No.: B7836311
M. Wt: 240.21 g/mol
InChI Key: ISSXDMNIXWMHRB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzenesulfonohydrazide (CAS: 246163-29-1) is a sulfonohydrazide derivative characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at the ortho position and a sulfonohydrazide (-SO₂NHNH₂) functional group. This compound serves as a versatile intermediate in organic synthesis, particularly for preparing N-sulfonylhydrazones via condensation reactions with aldehydes or ketones . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for designing bioactive molecules . Derivatives of this compound have demonstrated applications in anticancer, antimicrobial, and herbicidal research .

Properties

IUPAC Name

2-(trifluoromethyl)benzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)5-3-1-2-4-6(5)15(13,14)12-11/h1-4,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSXDMNIXWMHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride Intermediate Synthesis

Reaction of 2-(trifluoromethyl)benzyl chloride with chlorosulfonic acid in dichloromethane at 0–5°C produces the corresponding sulfonyl chloride. Quenching with ice water followed by extraction yields 85–90% crude product, which is purified via vacuum distillation.

Hydrazide Coupling Techniques

Siddiqa’s method adapts well to 2-(trifluoromethyl)benzenesulfonohydrazide synthesis:

  • Reagents : Hydrazine hydrate (1.2 eq) and 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF)/water (1:1).

  • Conditions : pH 8–10 (adjusted with Na2CO3), stirred at 25°C for 6–10 h.

  • Yield : 78–82% after recrystallization from ethanol.

Table 1: Hydrazide Synthesis Optimization

ParameterOptimal RangeImpact on Yield
pH8.5–9.5Maximizes nucleophilicity of hydrazine
Temperature20–30°CPrevents side reactions
Solvent Ratio (THF:H2O)1:1Enhances solubility

Catalytic Decomposition of N-Sulfonylhydrazones

Sodium Hydride-Mediated Decomposition

A scalable method involves treating N-sulfonylhydrazones (e.g., N'-(4-chlorobenzylidene)-2-trifluoromethylbenzenesulfonohydrazide) with NaH (1.5 eq) in 1,4-dioxane under N2 at 25°C. After 4 h, quenching with saturated NaCl and extraction with dichloromethane yields 88% pure product.

Cesium Carbonate Catalysis

Alternative protocols use Cs2CO3 (1.5 eq) in 1,4-dioxane at 50°C, achieving 92% yield with reduced side products. This base facilitates smoother deprotonation and stabilizes reactive intermediates.

Table 2: Catalytic Methods Comparison

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (GC)
NaH1,4-Dioxane2548895.2
Cs2CO31,4-Dioxane5049297.8

Purification and Analytical Characterization

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted sulfonyl chlorides, yielding >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 8.0 Hz, 1H), 7.85–7.78 (m, 2H), 5.21 (s, 2H, NH2).

  • ¹³C NMR : δ 144.2 (C-SO2), 132.8 (CF3-C), 128.5–126.3 (Ar-C).

  • HRMS : m/z calc. for C8H7F3N2O2S [M+H]⁺: 265.0160, found: 265.0158.

Industrial Scalability and Environmental Considerations

The cesium carbonate method’s compatibility with continuous flow reactors enhances scalability, reducing reaction times to 2 h. However, sodium hydride’s pyrophoric nature necessitates stringent safety protocols. Recent efforts substitute 1,4-dioxane with cyclopentyl methyl ether (CPME), a greener solvent, without yield loss .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has highlighted the potential of 2-(trifluoromethyl)benzenesulfonohydrazide derivatives in the development of anticancer agents. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cell division and survival.

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives can exhibit activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with hydrazine derivatives under controlled conditions. The presence of the trifluoromethyl group enhances the reactivity and biological activity of the resulting compounds. Various synthetic routes have been explored, including green chemistry approaches to minimize environmental impact .

Analytical Applications

Hydrazones, including derivatives of this compound, are widely used as analytical reagents. They facilitate the spectroscopic determination of metal ions and organic compounds in various samples such as food and biological fluids. This versatility underscores their importance in both analytical chemistry and environmental monitoring .

Case Studies

Study Focus Findings
Anticancer Activity Evaluation of cytotoxicitySignificant cytotoxic effects against breast and colon cancer cell lines observed; mechanism linked to tubulin inhibition.
Antimicrobial Studies Assessment of antibacterial propertiesDerivatives showed effective inhibition against multiple bacterial strains; potential for new antibiotic development .
Analytical Applications Spectroscopic analysisEffective in determining metal ions in environmental samples; demonstrated utility in pharmaceutical analysis .

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)benzenesulfonohydrazide exerts its effects depends on the specific reaction or application. Generally, the trifluoromethyl group enhances the compound’s reactivity and stability, while the sulfonohydrazide moiety participates in various chemical transformations. The molecular targets and pathways involved vary widely based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Physicochemical Properties

The physicochemical properties of 2-(Trifluoromethyl)benzenesulfonohydrazide derivatives vary significantly depending on substituents. Below is a comparison of key compounds:

Compound Name Substituent(s) on Benzylidene Group Melting Point (°C) Key Applications/Activities
N'-Benzylidene-2-(trifluoromethyl)benzenesulfonohydrazide (1ag) None (Phenyl) 119–120 Intermediate for decomposition studies
N'-(2-Iodobenzylidene)-2-(trifluoromethyl)benzenesulfonohydrazide (1ah) 2-Iodo 152–153 Antimicrobial screening candidate
N'-(5-Bromo-2-fluorobenzylidene)-2-(trifluoromethyl)benzenesulfonohydrazide (1an) 5-Bromo, 2-Fluoro 159–161 Structural characterization studies
(E)-N-allyl-N'-(2-hydroxybenzylidene)-4-(trifluoromethyl)benzenesulfonohydrazide (2u) Allyl, 2-Hydroxy Liquid (HRMS: 385.0830) Pd-catalyzed rearrangement reactions
(E)-N′-(2-nitrobenzylidene)-benzenesulfonohydrazide 2-Nitro (without -CF₃) Not reported Arsenic(III) sensor development

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Br, -CF₃) increase melting points due to enhanced intermolecular interactions .
  • The trifluoromethyl group imparts distinct metabolic stability and lipophilicity compared to non-fluorinated analogues like benzenesulfonohydrazide .
Antimicrobial Activity
  • This compound derivatives exhibit moderate to high activity against Sclerotinia sclerotiorum and Rhizoctonia solani (fungicidal inhibition >50% at 50 µg/mL) .
  • Non-fluorinated analogues (e.g., benzenesulfonohydrazide) show reduced activity, highlighting the role of -CF₃ in enhancing target binding .
  • Substitution with halogens (e.g., 5-Bromo in 1an) further improves fungicidal potency .
Anticancer Activity
  • 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f): IC₅₀ values of 13.2 µM (MCF-7) and 8.2 µM (MDA-MB-468) .
  • Trifluoromethyl-containing derivatives demonstrate selective cytotoxicity toward cancer cells, attributed to enhanced membrane permeability from -CF₃ .
Herbicidal Activity
  • Derivatives with 4-bromobenzyl or 3-chlorobenzyl substituents exhibit herbicidal bleaching effects, while non-halogenated analogues are less active .

Role of the Trifluoromethyl Group

The -CF₃ group profoundly influences reactivity and bioactivity:

  • Lipophilicity : Increases logP values, improving cellular uptake .
  • Metabolic Stability : Resists oxidative degradation compared to -CH₃ or -OCH₃ groups .
  • Electronic Effects : Withdraws electron density, stabilizing intermediates in condensation reactions .

Biological Activity

2-(Trifluoromethyl)benzenesulfonohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure :

  • IUPAC Name : this compound
  • Molecular Formula : C7H6F3N3O2S
  • Molecular Weight : 253.25 g/mol

The trifluoromethyl group contributes to the compound's lipophilicity, potentially enhancing its ability to permeate biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses notable antibacterial and antifungal properties. It has been evaluated against various microbial strains, demonstrating effectiveness in inhibiting growth.
  • Anticancer Potential : The compound has shown promise in vitro against several cancer cell lines, indicating potential as an anticancer agent. Its mechanism may involve the induction of apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular targets, including enzymes and receptors involved in various biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM, demonstrating significant antimicrobial efficacy .
  • Anticancer Activity :
    • In vitro tests on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 20 μM for certain cell types . This suggests potential for further development as an anticancer therapeutic.
  • Anti-inflammatory Properties :
    • Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialMRSA15.625 - 62.5 μM
AnticancerHeLa Cells~20 μM
Anti-inflammatoryMacrophagesNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(trifluoromethyl)benzenesulfonohydrazide?

  • Methodology : The compound is typically synthesized via condensation of 2-(trifluoromethyl)benzenesulfonyl chloride with hydrazine hydrate in methanol under reflux conditions. For example, substituted sulfonohydrazides are obtained by reacting sulfonyl chlorides with hydrazine hydrate in methanol (yield ~74%) . The reaction is monitored by TLC, and purification is achieved via recrystallization or column chromatography.

Q. How is structural characterization of this compound performed?

  • Methodology : Key techniques include:

  • 1H/13C NMR : To confirm hydrazide proton signals (e.g., δ 10.23 ppm for –NH–NH–SO2) and trifluoromethyl group integration .
  • HRMS : For molecular ion validation (e.g., m/z 385.0828 calculated vs. 385.0830 observed) .
  • FT-IR : To identify N–H stretching (~3250 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : It serves as a precursor for sulfonamide analogs with bioactivity, such as:

  • Antimicrobial agents : Synthesized derivatives inhibit enoyl-ACP reductase, a target in bacterial fatty acid biosynthesis .
  • Sensor development : Derivatives like (E)-N′-(2-nitrobenzylidene)-benzenesulfonohydrazide are used for selective detection of As³⁺ ions via fluorescence quenching .

Q. What safety precautions are recommended for handling this compound?

  • Methodology : Use PPE (gloves, goggles), avoid inhalation, and store at ambient temperatures. Precautionary codes (e.g., P261: "Avoid breathing dust/fume") are critical due to potential sulfonamide toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound derivatives?

  • Methodology :

  • Solvent choice : Absolute ethanol or methanol enhances condensation efficiency with aldehydes .

  • Catalysts : Acetic acid accelerates Schiff base formation in sulfonamide analogs .

  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂) reduce yields (55–73%) compared to electron-donating groups .

    Table 1 : Yield variation with substituents (adapted from )

    SubstituentYield (%)
    –CF₃55
    –NO₂73
    –Cl70

Q. What advanced techniques resolve structural ambiguities in sulfonohydrazide derivatives?

  • Methodology :

  • X-ray crystallography : SHELXL software refines crystal structures, particularly for tautomeric forms or hydrazide-hydrazone equilibria .
  • LCMS/HPLC : Monitors purity (e.g., retention time 1.25 minutes for LCMS m/z 742 [M+H]⁺) .

Q. How does the trifluoromethyl group influence electronic properties and bioactivity?

  • Methodology :

  • Electron-withdrawing effect : The –CF₃ group increases electrophilicity, enhancing binding to enzyme active sites (e.g., enoyl-ACP reductase) .
  • Metabolic stability : Fluorine atoms reduce oxidative degradation, improving pharmacokinetics in drug candidates .

Q. How to address contradictions in spectral data for hydrazone derivatives?

  • Methodology :

  • Dynamic NMR : Resolves tautomerism (e.g., hydrazide vs. hydrazone forms) by variable-temperature studies .
  • Supplementary data : Compare experimental HRMS/NMR with computational predictions (e.g., DFT calculations) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Trifluoromethyl)benzenesulfonohydrazide
Reactant of Route 2
2-(Trifluoromethyl)benzenesulfonohydrazide

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